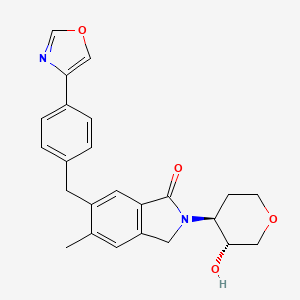
SCQ-14d
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SCQ-14d is a novel Inhibitor of p53-Murine Double Minute 2 (MDM2) Interaction and Histone Deacetylases (HDACs) with the IC50 values of 140, 910 and 17.5 nmol/L against MDM2, HDAC1, and HDAC6, respectively, showing the tumor growth inhibition (TGI) in the A549 xenograft model was 65.4%, higher than that of SAHA and Nutlin at the same dose (TGI=57.3% and 44.0%, respectively).
Aplicaciones Científicas De Investigación
Sports Commitment
The Sport Commitment Questionnaire-2 (SCQ-2) is an evolution of the original SCQ, aiming to measure the updated Sport Commitment Model. This questionnaire is used extensively in sports psychology to understand athletes' commitment levels, categorizing them into two types: Enthusiastic and Constrained Commitment. The SCQ-2's psychometric properties are well-established, and it's a vital tool for assessing commitment in athletes from various sports, particularly in adolescent age groups (Scanlan et al., 2016).
Nuclear Magnetic Resonance Spectroscopy
The indirect detection of nitrogen-14 (14N) in solids by nuclear magnetic resonance (NMR) spectroscopy is a significant application in the field of chemistry and material science. Techniques such as the heteronuclear multiple quantum correlation experiment, tailored for solids spinning at the magic angle, leverage coherence transfer from neighboring hydrogen nuclei to 14N. This method is particularly beneficial for analyzing the 14N quadrupolar interaction without the need for isotopic enrichment in 13C, although selective deuteration might be required to reduce 1H line-widths (Cavadini et al., 2006).
Social Communication Evaluation
The Social Communication Questionnaire (SCQ), previously known as the Autism Screening Questionnaire (ASQ), is grounded in a robust parent interview format, the Autism Diagnostic Interview. It's widely used as a screening measure for autism spectrum disorders, particularly in research-referred older samples. However, its effectiveness in younger children is debated, and suggestions have been made to adjust cutoff scores based on age and purpose, emphasizing its combined use with other measures for improved specificity (Corsello et al., 2007).
Spiritual Coping
The Spiritual Coping Questionnaire (SCQ) is designed to measure spiritual coping mechanisms in individuals facing stressful situations or undergoing therapy, such as for alcohol addiction. The questionnaire encompasses positive and negative spiritual coping scales, subdivided into personal, social, environmental, and religious domains. It's validated for both religious and non-religious individuals, making it a versatile tool in the psychological assessment of coping strategies (Charzyńska, 2014).
Safety in Road Construction
In the domain of occupational safety, particularly in road construction, a modified version of the safety climate questionnaire (SCQ) is used to understand the factor structure of safety climate within organizations. The SCQ helps in examining the relationship between perceived safety climate and actual safety performance, thereby aiding in the development of targeted safety interventions (Glendon & Litherland, 2001).
Propiedades
Nombre del producto |
SCQ-14d |
|---|---|
Fórmula molecular |
C39H49Cl2N5O4 |
Peso molecular |
722.752 |
Nombre IUPAC |
7-(4-(2-(4-(tert-Butyl)-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dihydro-1H-imidazole-1-carbonyl)piperazin-1-yl)-N-hydroxyheptanamide |
InChI |
InChI=1S/C39H49Cl2N5O4/c1-5-50-33-26-29(39(2,3)4)15-20-32(33)37-42-35(27-11-16-30(40)17-12-27)36(28-13-18-31(41)19-14-28)46(37)38(48)45-24-22-44(23-25-45)21-9-7-6-8-10-34(47)43-49/h11-20,26,35-36,49H,5-10,21-25H2,1-4H3,(H,43,47) |
Clave InChI |
ODMAGXZOJNLPBL-UHFFFAOYSA-N |
SMILES |
O=C(NO)CCCCCCN1CCN(C(N2C(C3=CC=C(Cl)C=C3)C(C4=CC=C(Cl)C=C4)N=C2C5=CC=C(C(C)(C)C)C=C5OCC)=O)CC1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
SCQ-14d; SCQ 14d; SCQ14d |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[cis-3-(4-Methylpiperazin-1-yl)cyclobutyl]-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B1193415.png)